6-Bromotetrazolo[1,5-a]pyridine
CAS No.: 35235-74-6
Cat. No.: VC2387010
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromotetrazolo[1,5-a]pyridine - 35235-74-6](/images/structure/VC2387010.png)
Specification
CAS No. | 35235-74-6 |
---|---|
Molecular Formula | C5H3BrN4 |
Molecular Weight | 199.01 g/mol |
IUPAC Name | 6-bromotetrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H |
Standard InChI Key | BZQNWLUCQRIYFF-UHFFFAOYSA-N |
SMILES | C1=CC2=NN=NN2C=C1Br |
Canonical SMILES | C1=CC2=NN=NN2C=C1Br |
Introduction
Chemical Properties and Structure
6-Bromotetrazolo[1,5-a]pyridine is characterized by its unique molecular structure consisting of a tetrazole ring fused with a pyridine ring, with a bromine atom positioned at the 6th position of the pyridine ring. The compound has the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol. The compound is identified by CAS number 35235-74-6.
Physical and Chemical Identifiers
The table below summarizes the key chemical identifiers and properties of 6-Bromotetrazolo[1,5-a]pyridine:
Property | Value |
---|---|
IUPAC Name | 6-bromotetrazolo[1,5-a]pyridine |
Molecular Formula | C5H3BrN4 |
Molecular Weight | 199.01 g/mol |
CAS Number | 35235-74-6 |
InChI | InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H |
Canonical SMILES | C1=CC2=NN=NN2C=C1Br |
This heterocyclic compound features a tetrazole ring fused with a pyridine ring, creating a bicyclic structure. The bromine atom at the 6-position offers a reactive site for various chemical transformations, making this compound valuable in synthetic chemistry applications.
Synthesis Methods
The synthesis of tetrazolo[1,5-a]pyridines, including the 6-bromo derivative, has been well-documented in scientific literature. One of the most efficient methods involves the use of 2-halopyridines as starting materials.
Synthesis from 2-Halopyridines
A notable synthetic route involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This method is particularly effective for producing various tetrazolo derivatives from corresponding halopyridines with good yields .
The reaction proceeds through a nucleophilic substitution mechanism, where the azide group from trimethylsilyl azide replaces the halogen at the 2-position of the pyridine ring. Subsequently, an intramolecular cyclization occurs, forming the tetrazole ring fused to the pyridine moiety .
Specific Synthesis of 6-Bromotetrazolo[1,5-a]pyridine
For the specific synthesis of 6-Bromotetrazolo[1,5-a]pyridine, 2,5-dibromopyridine is often used as the starting material. The reaction with azidotrimethylsilane in the presence of a catalyst such as tetrabutylammonium fluoride hydrate results in the formation of the desired product. The bromine at the 5-position of the pyridine ring becomes the 6-position in the final tetrazolo[1,5-a]pyridine structure due to the numbering convention change after ring fusion.
Chemical Reactivity
6-Bromotetrazolo[1,5-a]pyridine exhibits versatile reactivity, making it a valuable intermediate in organic synthesis. Its reactivity is primarily influenced by the bromine substituent and the nitrogen-rich tetrazole ring.
Types of Reactions
The compound undergoes various types of reactions, including:
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Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. This substitution typically occurs under mild conditions with nucleophiles such as amines, thiols, and alkoxides.
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Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to new applications. Oxidation can be achieved using reagents like hydrogen peroxide, while reduction can be performed using sodium borohydride.
Further Transformations
The versatility of 6-Bromotetrazolo[1,5-a]pyridine is demonstrated by its ability to undergo further transformations to create more complex molecules. These transformations are valuable in medicinal chemistry for the development of compound libraries with potential biological activities.
Biological Activities
6-Bromotetrazolo[1,5-a]pyridine has shown promising biological activities, making it a compound of interest in medicinal chemistry research.
Antiviral Activity
Recent studies have identified C-6 substituted pyrazolo[1,5-a]pyridines, which are structurally related to 6-Bromotetrazolo[1,5-a]pyridine, as potent inhibitors of herpes simplex viruses. The structural modifications at the C-6 position significantly enhance antiviral potency while maintaining favorable developability parameters comparable to existing antiviral agents.
Enzymatic Inhibition
The enzymatic inhibitory activity of tetrazolo[1,5-a]pyridine derivatives has been highlighted in multiple studies. These compounds exhibit potential as selective inhibitors for various enzymes, which could lead to new therapeutic strategies for conditions influenced by these enzymes.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of 6-Bromotetrazolo[1,5-a]pyridine derivatives. Research has shown that modifications to the basic scaffold can significantly impact biological activity.
Key Structural Modifications and Their Effects
The following table summarizes key findings related to structural modifications of tetrazolo[1,5-a]pyridine derivatives and their impact on biological activity:
Modification | Effect on Biological Activity |
---|---|
C-6 Halogenation | Enhanced antiviral activity |
Alkyl substitution | Increased potency against cancer cells |
Functional group variation | Improved selectivity for kinase inhibition |
These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced biological properties.
Research Applications
6-Bromotetrazolo[1,5-a]pyridine has diverse applications in scientific research and pharmaceutical development.
As a Building Block in Organic Synthesis
The compound serves as an important building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for selective modifications, enabling the creation of diverse chemical libraries for drug discovery.
Medicinal Chemistry Applications
In medicinal chemistry, 6-Bromotetrazolo[1,5-a]pyridine is utilized as a starting material for the development of potential therapeutic agents. The compound's scaffold has been explored for various biological activities, making it valuable in drug discovery efforts.
Material Science Applications
Beyond medicinal chemistry, tetrazolo[1,5-a]pyridine derivatives have potential applications in material science. The nitrogen-rich tetrazole ring can contribute to unique electronic and structural properties that may be exploited in the development of functional materials.
Comparison with Related Compounds
Understanding how 6-Bromotetrazolo[1,5-a]pyridine compares to structurally related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogues
Several structural analogues of 6-Bromotetrazolo[1,5-a]pyridine exist, including:
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Tetrazolo[1,5-a]pyridine: The parent compound without the bromine substitution.
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6-Chlorotetrazolo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.
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6-Iodotetrazolo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.
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6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: A compound with additional nitro substitution at the 8-position.
Each of these analogues exhibits unique chemical and biological properties, influenced by the nature and position of the substituents.
Comparative Reactivity
The reactivity of 6-Bromotetrazolo[1,5-a]pyridine is distinct from its analogues due to the specific electronic and steric effects of the bromine substituent. These differences in reactivity are important considerations in synthetic planning and medicinal chemistry applications.
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